molecular formula C18H23N7 B2860538 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380077-21-2

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

Cat. No. B2860538
CAS RN: 2380077-21-2
M. Wt: 337.431
InChI Key: JLALJKCFNNXLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to selectively target cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce viral replication. Additionally, this compound has shown low toxicity in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine in lab experiments is its high potency and selectivity. This compound has shown excellent results in vitro and in vivo, making it a valuable tool for scientific research. However, one of the limitations of using this compound is its high cost and limited availability, which can hinder its widespread use in research.

Future Directions

There are several future directions for the use of 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine in scientific research. One of the most promising areas is the development of new cancer therapies. This compound has shown excellent results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound has shown potential in the treatment of viral infections and inflammatory diseases, which are areas that require further investigation. Finally, the development of new synthesis methods and optimization of existing methods can lead to the production of this compound in larger quantities and at a lower cost, making it more accessible for scientific research.
In conclusion, this compound is a promising compound that has shown potential in the field of medicinal chemistry. Its high potency and selectivity make it a valuable tool for scientific research, particularly in the development of new cancer therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-(6-Tert-butylpyrimidin-4-yl)piperazine with pyrazolo[1,5-a]pyrazine in the presence of a suitable catalyst. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

The potential applications of 4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine in scientific research are vast. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties.

properties

IUPAC Name

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-18(2,3)15-12-16(21-13-20-15)23-8-10-24(11-9-23)17-14-4-5-22-25(14)7-6-19-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLALJKCFNNXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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